molecular formula C30H37N3O5S2 B3001605 (E)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate CAS No. 306322-96-3

(E)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate

Cat. No.: B3001605
CAS No.: 306322-96-3
M. Wt: 583.76
InChI Key: SKFDEXCTPCPJFG-YYADALCUSA-N
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Description

(E)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate is a useful research compound. Its molecular formula is C30H37N3O5S2 and its molecular weight is 583.76. The purity is usually 95%.
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Biological Activity

(E)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the diethylamino group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of thiazolidinone derivatives against various bacterial strains, demonstrating effective inhibition of growth in Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainInhibition Zone (mm)
Thiazolidinone AStaphylococcus aureus15
Thiazolidinone BEscherichia coli12
This compoundVarious strainsTBD

Anticancer Activity

The compound has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells. A case study involving a series of thiazolidinone derivatives indicated that the presence of specific substituents significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism appears to involve the activation of apoptotic pathways, leading to increased caspase activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in pathogens and cancer cells.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antibiotics highlighted the effectiveness of thiazolidinone derivatives against resistant bacterial strains. The study noted that modifications in the side chains significantly impacted antimicrobial potency.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-[6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O5S2/c1-4-32(5-2)19-20-38-29(35)23-12-14-24(15-13-23)31-27(34)9-7-6-8-18-33-28(39)26(40-30(33)36)21-22-10-16-25(37-3)17-11-22/h10-17,21H,4-9,18-20H2,1-3H3,(H,31,34)/b26-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFDEXCTPCPJFG-YYADALCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=S)C(=CC3=CC=C(C=C3)OC)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=S)/C(=C\C3=CC=C(C=C3)OC)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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